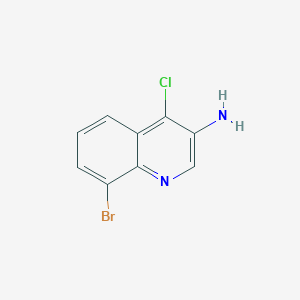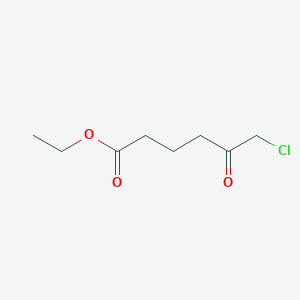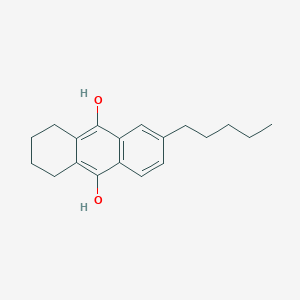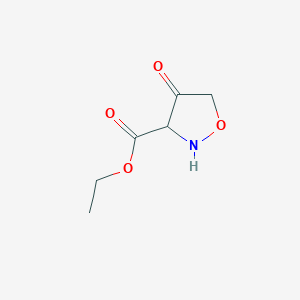
Ethyl4-oxoisoxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxoisoxazolidine-3-carboxylate is a five-membered heterocyclic compound. It contains an isoxazolidine ring with a keto group (4-oxo) and an ethyl ester functionality (3-carboxylate). This compound has significant biological relevance and is commonly found in various commercially available drugs .
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for the preparation of Ethyl 4-oxoisoxazolidine-3-carboxylate. One efficient cascade reaction involves diethyl 2-(ethoxymethylene)malonate, different hydroxylamines, and various amines. This process yields derivatives of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate, which are important in organic synthesis and medicinal chemistry .
Industrial Production:: While specific industrial production methods may not be widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up. Researchers continue to explore eco-friendly and metal-free synthetic strategies to improve production efficiency.
Chemical Reactions Analysis
Reactivity:: Ethyl 4-oxoisoxazolidine-3-carboxylate can undergo various reactions, including:
Cycloaddition Reactions: These reactions involve the formation of new bonds within the isoxazolidine ring. Commonly used catalysts include Cu(I) or Ru(II), but metal-free alternatives are desirable due to cost and environmental concerns.
Substitution Reactions: The ester group (3-carboxylate) can participate in nucleophilic substitution reactions.
Reduction and Oxidation: The keto group (4-oxo) may undergo reduction or oxidation processes.
Cycloaddition: Cu(I) or Ru(II) catalysts, mild conditions.
Substitution: Nucleophiles (e.g., amines), base, and solvent.
Reduction/Oxidation: Appropriate reducing or oxidizing agents.
Scientific Research Applications
Ethyl 4-oxoisoxazolidine-3-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for drug design.
Chemical Biology: Studying biological interactions.
Industry: Potential use in fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which Ethyl 4-oxoisoxazolidine-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Ethyl 4-oxoisoxazolidine-3-carboxylate is unique due to its isoxazolidine ring and specific functional groups, other related compounds include:
Ethyl coumarin-3-carboxylate: Also significant in organic synthesis and biologically active compound production.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 4-oxo-1,2-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h5,7H,2-3H2,1H3 |
InChI Key |
YITSQSQMQIHEIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



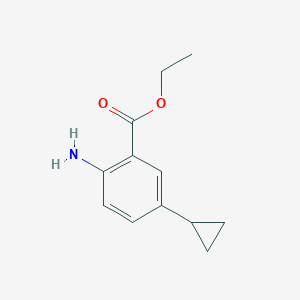

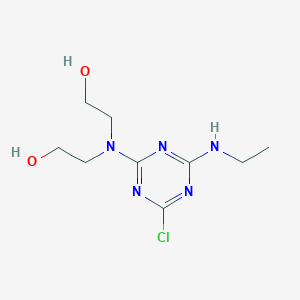
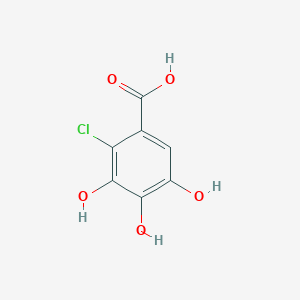
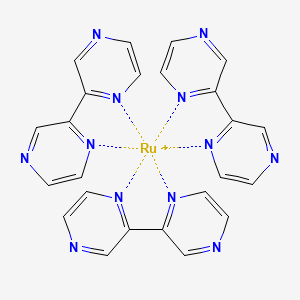
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
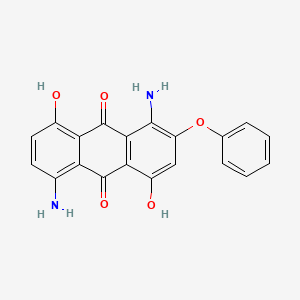
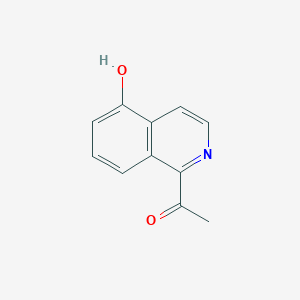
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
